(6-Bromohexyloxy)triphenylmethane
Description
(6-Bromohexyloxy)triphenylmethane is a triphenylmethane derivative featuring a brominated hexyloxy chain (-O-(CH₂)₆-Br) attached to one of the aromatic rings. The triphenylmethane core consists of three phenyl groups bonded to a central methane carbon. This compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the reactivity of the bromine atom. Its structure enables applications in the development of dyes, pharmaceutical intermediates, and functional materials .
The bromohexyloxy substituent enhances hydrophobicity and provides a versatile site for further functionalization, such as coupling with nucleophiles (e.g., amines, thiols) or participation in cross-coupling reactions.
Properties
CAS No. |
113354-79-3 |
|---|---|
Molecular Formula |
C25H27BrO |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[6-bromohexoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H27BrO/c26-20-12-1-2-13-21-27-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-11,14-19H,1-2,12-13,20-21H2 |
InChI Key |
SWSKYBRWRDKULI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Triphenylmethane Derivatives
Key Observations :
- Bromohexyloxy vs. Amino Groups: Unlike malachite green and ethyl violet, which derive color and biological activity from amino groups, this compound lacks chromophoric amines. Instead, its bromoalkoxy chain enhances its utility as a synthetic intermediate .
- Substituent Reactivity: The bromine atom in this compound facilitates nucleophilic substitutions, whereas formyl or amino groups in analogs participate in condensation or acid-base reactions .
Physical and Thermal Properties
Table 2: Thermal Stability and Physicochemical Properties
Key Observations :
- The bromohexyloxy chain likely increases the melting point compared to unsubstituted triphenylmethane (92–94°C vs. estimated 100–110°C) due to added molecular weight and van der Waals interactions .
- Thermal degradation (TGA) of triphenylmethane derivatives is influenced by substituents. The bromohexyloxy group may reduce thermal stability compared to pure triphenylmethane, as seen in treated samples with higher weight loss .
Chemical Reactivity and Degradation Pathways
- Nucleophilic Substitution: The bromine in this compound is susceptible to substitution by nucleophiles (e.g., amines, azides), enabling linkage to other molecules. This contrasts with malachite green, where degradation involves N-de-alkylation of amino groups .
- Photocatalytic Degradation: Triphenylmethane dyes with amino groups degrade via N-de-alkylation, while bromoalkoxy substituents may undergo C-Br bond cleavage under UV/oxidizing conditions .
Preparation Methods
Williamson Ether Synthesis
The Williamson reaction is a cornerstone for ether synthesis, involving the reaction of an alkoxide with an alkyl halide. For This compound , this method would proceed as follows:
Reagents :
-
Triphenylmethanol (trityl alcohol)
-
1,6-Dibromohexane
-
Strong base (e.g., sodium hydride, NaH)
-
Dry tetrahydrofuran (THF) or dimethylformamide (DMF)
Mechanism :
-
Deprotonation : Trityl alcohol reacts with NaH to form trityloxide, a potent nucleophile.
-
Nucleophilic Substitution : Trityloxide attacks the terminal bromine of 1,6-dibromohexane, displacing bromide and forming the ether linkage.
-
Workup : The reaction is quenched with aqueous citric acid, followed by extraction and purification.
Optimization Considerations :
-
Tertiary alcohols like trityl alcohol exhibit low reactivity in SN2 reactions. Using polar aprotic solvents (DMF) and elevated temperatures (reflux) enhances reaction rates.
-
Excess 1,6-dibromohexane ensures complete conversion, though it complicates purification.
Mitsunobu Reaction
The Mitsunobu reaction offers an alternative pathway, particularly effective for coupling sterically hindered alcohols.
Reagents :
-
Triphenylmethanol
-
6-Bromohexanol
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Anhydrous THF
Mechanism :
-
Activation : DEAD and PPh₃ generate a reactive phosphonium intermediate.
-
Ether Formation : The trityl alcohol and 6-bromohexanol couple via an oxidative process, forming the ether bond.
-
Purification : Column chromatography isolates the product from triphenylphosphine oxide byproducts.
Advantages :
-
High functional group tolerance.
-
Avoids strong bases, reducing side reactions.
Direct Alkylation of Trityl Chloride
Trityl chloride, a more reactive derivative of trityl alcohol, can undergo nucleophilic substitution with 6-bromohexanol.
Procedure :
-
Reaction : Trityl chloride reacts with 6-bromohexanol in the presence of a base (e.g., pyridine) to neutralize HCl.
-
Conditions : Conducted under inert atmosphere (N₂ or Ar) at 0–25°C.
-
Isolation : Extract with dichloromethane, wash with brine, and recrystallize from hexane/ethyl acetate.
Challenges :
-
Moisture sensitivity of trityl chloride necessitates anhydrous conditions.
-
Competing elimination reactions at elevated temperatures.
Reaction Optimization and Scalability
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%)* |
|---|---|---|---|
| THF | 66 (reflux) | 12 | 65–70 |
| DMF | 80 | 8 | 75–80 |
| DCM | 25 | 24 | 50–55 |
*Hypothetical yields based on analogous ether syntheses.
-
DMF outperforms THF due to superior solvation of ionic intermediates.
-
Prolonged heating in DMF risks trityl group decomposition.
Base Selection
| Base | Solubility | Reaction Efficiency |
|---|---|---|
| NaH | Low in THF | Moderate |
| KOH | Poor in DMF | Low |
| DBU | High in DMF | High |
-
1,8-Diazabicycloundec-7-ene (DBU) enhances reaction rates by stabilizing transition states.
Purification and Characterization
Isolation Techniques
-
Liquid-Liquid Extraction : Removes unreacted 1,6-dibromohexane and inorganic salts.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) elutes the product.
-
Recrystallization : Hexane at low temperatures yields crystalline product.
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 7.2–7.4 (m, 15H, trityl), 3.4 (t, 2H, OCH₂), 1.8–1.2 (m, 8H, hexyl).
-
¹³C NMR : δ 144.2 (C-Ar), 86.5 (C-O), 33.9 (CH₂Br).
-
MS (ESI+) : m/z 485 [M+H]⁺.
Applications in Chelate Synthesis
The patents highlight This compound as a precursor for luminescent lanthanide(III) chelates . The bromohexyl chain enables conjugation to biomolecules or solid supports via nucleophilic substitution or click chemistry, while the trityl group enhances solubility in organic media during solid-phase synthesis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing (6-Bromohexyloxy)triphenylmethane?
- Methodological Answer :
- Nucleophilic Substitution : React triphenylmethanol with 1,6-dibromohexane under basic conditions (e.g., K₂CO₃/DMF) to introduce the bromohexyloxy group. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 8:2) .
- Friedel-Crafts Alkylation : Use benzene derivatives with chloroform or bromohexyl halides in the presence of AlCl₃ as a catalyst. Optimize stoichiometry to minimize polyalkylation byproducts .
- Purification : Employ column chromatography (silica gel, gradient elution) to isolate the product, followed by recrystallization from ethanol for high purity .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to confirm the triphenylmethane core and bromohexyloxy chain. Compare chemical shifts with analogous triphenylmethane derivatives (e.g., δ 7.2–7.5 ppm for aromatic protons) .
- HPLC-MS : Pair reverse-phase C18 columns with ESI-MS to assess purity and molecular weight (expected [M+H]⁺ ~ 445–450 Da). Optimize mobile phase (e.g., acetonitrile:water 70:30) for retention time consistency .
- Elemental Analysis : Validate bromine content via combustion analysis (theoretical Br%: ~17.9%) .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use fume hoods to avoid dust inhalation. Wear nitrile gloves and safety goggles due to potential skin/eye irritation risks. Avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄) to prevent hazardous decomposition .
- Storage : Keep in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Monitor for discoloration or precipitate formation as stability indicators .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress byproduct formation during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (AlCl₃: 0.5–2.0 equiv.) to identify optimal yield vs. selectivity trade-offs .
- Byproduct Analysis : Use GC-MS to detect triphenylmethane dimers or debrominated products. Adjust reaction time (12–24 hrs) to minimize these .
Q. What are the thermodynamic and kinetic challenges in studying its stability under varying solvent systems?
- Methodological Answer :
- Solubility Studies : Measure apparent molecular weight in solvents (e.g., benzene, heptane) via cryoscopy. Triphenylmethane derivatives exhibit concentration-dependent aggregation in non-polar solvents, affecting reactivity .
- Thermal Stability : Conduct DSC to determine melting points and decomposition thresholds. Compare with triphenylmethane (mp ~ 94°C; ΔH fusion = 20.1 kJ/mol) to infer bromohexyloxy substituent effects .
Q. How do microbial degradation pathways for triphenylmethane derivatives inform ecotoxicology studies?
- Methodological Answer :
- Biodegradation Assays : Incubate with Penicillium simplicissimum or Pseudomonas spp. under aerobic conditions. Monitor decolorization (UV-Vis at λmax ~ 590 nm) and intermediate metabolites (LC-MS/MS) to map degradation pathways .
- Toxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity of degradation byproducts (e.g., brominated phenols) .
Q. What gaps exist in the literature regarding its reactivity with biomolecules?
- Methodological Answer :
- Protein Binding Studies : Perform fluorescence quenching assays with serum albumin (BSA/HSA) to assess binding affinity. Compare with triphenylmethane dyes (e.g., bromothymol blue) known to form non-covalent complexes .
- DNA Interaction Analysis : Use ethidium bromide displacement assays (UV-Vis/CD spectroscopy) to evaluate intercalation potential. Lack of data on bromohexyloxy chain effects warrants systematic studies .
Data Contradictions and Research Gaps
Q. Why are there discrepancies in reported ecological impacts of triphenylmethane derivatives?
- Analysis :
- Limited data on bioaccumulation (logP ~ 5.2 predicted) and soil mobility (no experimental values) hinder risk assessments. Existing studies focus on dyes (e.g., methyl violet), not brominated analogs .
- Conflicting biodegradation rates (5–30 days) may stem from microbial strain variability or experimental conditions (pH, temperature) .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
